molecular formula C8H7N3 B080377 1-Phenyl-1H-1,2,4-triazole CAS No. 13423-60-4

1-Phenyl-1H-1,2,4-triazole

Cat. No. B080377
CAS RN: 13423-60-4
M. Wt: 145.16 g/mol
InChI Key: CGRLXLHYYDSTKR-UHFFFAOYSA-N
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Patent
US07115784B2

Procedure details

Using the general procedure, 1,2,4-triazole (0.069 g, 1.00 mmol) was coupled with iodobenzene (134 μL, 1.20 mmol) using CuI (9.5 mg, 0.050 mmol, 5.0 mol %), K3PO4 (2.1 mmol), trans-N,N′-dimethyl-1,2-cyclohexanediamine (16 μL, 0.10 mmol, 10 mol %) and dimethylformamide (1.0 mL) to give the crude product. Column chromatography (2×15 cm, hexane:ethyl acetate 3:1) provided 0.135 g (93% yield) of the product as a white solid. 1H NMR (400 MHz, CDCl3): δ 8.58 (s, 1H), 8.10 (s, 1H), 7.66 (m, 2H), 7.47 (m, 2H), 7.37 (m, 1H).
Quantity
0.069 g
Type
reactant
Reaction Step One
Quantity
134 μL
Type
reactant
Reaction Step Two
Name
Quantity
2.1 mmol
Type
reactant
Reaction Step Three
Quantity
16 μL
Type
reactant
Reaction Step Four
Name
Quantity
9.5 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Yield
93%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.I[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].CN[C@@H]1CCCC[C@H]1NC>[Cu]I.CCCCCC.C(OCC)(=O)C.CN(C)C=O>[C:7]1([N:1]2[CH:5]=[N:4][CH:3]=[N:2]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0.069 g
Type
reactant
Smiles
N1N=CN=C1
Step Two
Name
Quantity
134 μL
Type
reactant
Smiles
IC1=CC=CC=C1
Step Three
Name
Quantity
2.1 mmol
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
16 μL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Step Five
Name
Quantity
9.5 mg
Type
catalyst
Smiles
[Cu]I
Step Six
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC
Step Seven
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the crude product

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.135 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.